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Mitochondria degrader-1 -

Mitochondria degrader-1

Catalog Number: EVT-10988706
CAS Number:
Molecular Formula: C33H49ClFN7O8S
Molecular Weight: 758.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitochondria Degrader-1 is derived from the Mesoplasma florum Lon protease, which has been engineered for specificity towards mitochondrial proteins. This classification places it within the category of proteolytic agents that are utilized to manipulate mitochondrial protein levels selectively, providing insights into mitochondrial biology and potential therapeutic avenues for diseases linked to mitochondrial dysfunction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mitochondria Degrader-1 involves several steps:

  1. Gene Cloning: The gene encoding the Mesoplasma florum Lon protease is cloned into an appropriate expression vector.
  2. Protein Expression: The vector is introduced into a suitable host organism, such as Saccharomyces cerevisiae, where the protease is expressed.
  3. Purification: The expressed protease is purified using affinity chromatography techniques to achieve high specificity and activity.
  4. Tagging: A specific tag (ssrA tag) is attached to target mitochondrial proteins to facilitate their recognition and degradation by the protease.

The efficiency of this system has been demonstrated in yeast cells, where it selectively degrades tagged mitochondrial proteins upon induction by adenine depletion .

Molecular Structure Analysis

Structure and Data

Mitochondria Degrader-1's molecular structure includes a catalytic domain characteristic of Lon proteases, which facilitates the hydrolysis of peptide bonds in substrate proteins. Detailed structural analysis reveals:

  • Catalytic Site: Contains essential residues that interact with substrate proteins.
  • Substrate Binding: The structure allows specific recognition of the ssrA tag, ensuring selective degradation.

Data from crystallographic studies indicate that the structure of Mitochondria Degrader-1 aligns with known proteolytic mechanisms seen in other Lon proteases, emphasizing its functional capabilities .

Chemical Reactions Analysis

Reactions and Technical Details

Mitochondria Degrader-1 operates through a series of biochemical reactions:

  1. Substrate Recognition: The tagged mitochondrial proteins bind to the catalytic site of the protease.
  2. Proteolysis: The enzyme catalyzes the cleavage of peptide bonds within the substrate, leading to degradation.
  3. Release of Products: The degradation products are released into the cytosol, where they can be further processed or recycled.

This mechanism highlights how Mitochondria Degrader-1 can effectively reduce levels of specific mitochondrial proteins, providing a tool for studying their roles in cellular metabolism and signaling pathways .

Mechanism of Action

Process and Data

The action mechanism of Mitochondria Degrader-1 involves:

  1. Targeting: The compound specifically targets proteins localized in mitochondria tagged with ssrA.
  2. Induction: Upon induction (e.g., adenine depletion), Mitochondria Degrader-1 becomes active, leading to selective degradation.
  3. Functional Outcomes: The degradation alters mitochondrial function, allowing researchers to assess the impact of specific proteins on mitochondrial dynamics and cellular health.

Experimental data demonstrate that this process can significantly affect cellular respiration rates and mitochondrial morphology, underscoring its utility in functional studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitochondria Degrader-1 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its application in biological assays.
  • Stability: Maintains activity under physiological conditions but may require specific storage conditions to prevent denaturation.
  • Molecular Weight: The molecular weight aligns with typical proteolytic enzymes, supporting its classification as a Lon protease derivative.

These properties are crucial for its effectiveness in experimental settings, ensuring reliable performance during protein degradation assays .

Applications

Scientific Uses

Mitochondria Degrader-1 has diverse applications in scientific research:

  • Mitochondrial Function Studies: Used to dissect roles of specific mitochondrial proteins in energy metabolism and apoptosis.
  • Disease Models: Investigates mechanisms underlying diseases such as neurodegeneration and cancer linked to mitochondrial dysfunction.
  • Drug Development: Assists in identifying potential therapeutic targets by elucidating pathways affected by mitochondrial protein levels.

Properties

Product Name

Mitochondria degrader-1

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C33H49ClFN7O8S

Molecular Weight

758.3 g/mol

InChI

InChI=1S/C33H49ClFN7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45)/t27-/m0/s1

InChI Key

JIUOEUKVQTVYRY-MHZLTWQESA-N

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

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